Jasmolactone

Beschreibung

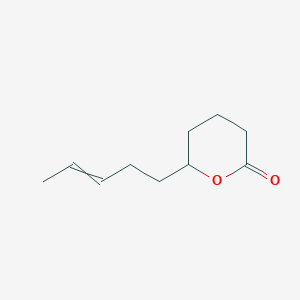

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32764-98-0 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

6-pent-3-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |

InChI-Schlüssel |

NBCMACYORPIYNY-UHFFFAOYSA-N |

SMILES |

CC=CCCC1CCCC(=O)O1 |

Kanonische SMILES |

CC=CCCC1CCCC(=O)O1 |

Dichte |

0.975-1.007 (20°) |

Andere CAS-Nummern |

32764-98-0 |

Physikalische Beschreibung |

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma |

Löslichkeit |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Jasmolactone Isomers: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolactones are a group of lactone compounds that are structurally related to jasmonic acid, a key phytohormone involved in plant growth, development, and stress responses. These molecules, characterized by their distinct jasmine-like aroma, have garnered significant interest in the fragrance and flavor industries. Beyond their organoleptic properties, jasmolactone isomers are emerging as molecules of interest in chemical biology and drug development due to their potential to modulate biological pathways. This technical guide provides a comprehensive overview of the chemical properties of various jasmolactone isomers, detailed experimental protocols for their synthesis, and an exploration of their role in biological signaling pathways.

Isomer Classification and Structure

Jasmolactones are broadly classified based on the size of the lactone ring (gamma- or delta-) and the stereochemistry of the exocyclic double bond (cis/Z or trans/E). The lactone ring is a cyclic ester, and the position of the oxygen atom within the ring determines whether it is a five-membered (gamma) or six-membered (delta) lactone. Each of these can exist as cis (Z) or trans (E) isomers, depending on the arrangement of substituents around the double bond in the side chain. Furthermore, the chiral center at the carbon atom to which the side chain is attached gives rise to enantiomers (R and S).

The most commonly encountered jasmolactones include:

-

δ-Jasmolactone (Jasmolactone, (Z)-7-Decen-5-olide): A six-membered lactone ring with a cis-double bond in the side chain. Its IUPAC name is 6-((Z)-pent-2-en-1-yl)tetrahydro-2H-pyran-2-one.[1][2]

-

γ-Jasmolactone ((Z)-Dec-7-en-4-olide): A five-membered lactone ring with a cis-double bond. Its IUPAC name is 5-((Z)-hex-3-en-1-yl)dihydro-2(3H)-furanone.[3][]

-

trans-γ-Jasmolactone: A five-membered lactone ring with a trans-double bond.[5]

Physicochemical Properties of Jasmolactone Isomers

The different isomeric forms of jasmolactone exhibit distinct physicochemical properties, which are crucial for their separation, characterization, and application. The following tables summarize the available quantitative data for the key isomers.

Table 1: General Properties of Jasmolactone Isomers

| Isomer Name | Common Name(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (Z)-δ-Jasmolactone | Jasmolactone, delta-Jasmolactone | C₁₀H₁₆O₂ | 168.23 | 32764-98-0[6][7] |

| (Z)-γ-Jasmolactone | cis-γ-Jasmine lactone | C₁₀H₁₆O₂ | 168.23 | 63095-33-0 |

| (E)-γ-Jasmolactone | trans-γ-Jasmine lactone | C₁₀H₁₆O₂ | 168.2328[5] | Not readily available |

| Racemic (Z)-7-Decen-5-olide | Jasminlactone | C₁₀H₁₆O₂ | 168.23 | 25524-95-2[8] |

Table 2: Physical and Chemical Properties of Jasmolactone Isomers

| Property | (Z)-δ-Jasmolactone | (Z)-γ-Jasmolactone | (E)-γ-Jasmolactone | Racemic (Z)-7-Decen-5-olide |

| Appearance | Colorless liquid[6][9] | Colorless to pale yellow liquid | - | Colorless to pale yellow liquid[8] |

| Boiling Point (°C) | 150[6] | 273-277 @ 760 mmHg[3] | - | 115[8] |

| Density (g/mL) | 1.01[6] | 0.974-0.980 @ 25°C[3] | - | 0.995-1.00[8] |

| Refractive Index (@20°C) | 1.475 - 1.480[6] | 1.462-1.468[3] | - | 1.473 - 1.481[8] |

| Optical Rotation [α]D | Data not available[6][8] | - | - | Data not available[8] |

| Flash Point (°C) | >110[6] | 111.67[3] | - | 280[8] |

| Vapor Pressure (mmHg @20°C) | 0.0022[6] | - | - | 0.225[8] |

Experimental Protocols

Synthesis of (Z)-γ-Jasmolactone

A common method for the synthesis of γ-jasmolactone involves a Grignard reaction followed by hydrolysis, reduction, and lactonization.[10]

Step 1: Grignard Reaction to Synthesize (Z)-4-oxo-7-decenoic acid ester

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of a 3-carboalkoxypropionyl halide in an appropriate organic solvent (e.g., THF).

-

Add a catalytic amount of a copper catalyst (e.g., CuCl).

-

Cool the mixture to a suitable temperature (e.g., -78 °C).

-

Slowly add a solution of (Z)-3-hexenylmagnesium halide (a Grignard reagent) in the same solvent via the dropping funnel.

-

Maintain the reaction temperature during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time while gradually warming to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Z)-4-oxo-7-decenoic acid ester.

Step 2: Hydrolysis, Reduction, and Lactonization

-

Dissolve the crude (Z)-4-oxo-7-decenoic acid ester in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone.

-

After the reduction is complete, add a base (e.g., sodium hydroxide) to hydrolyze the ester.

-

Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to induce lactonization.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (Z)-γ-jasmolactone.

Enantioselective Synthesis via Enzymatic Resolution

Optically active jasmolactones can be prepared by enzymatic resolution of the corresponding racemates. This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the two.[11]

Protocol for Enzymatic Hydrolysis of Racemic δ-Jasmolactone:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Disperse the racemic δ-jasmolactone in the buffer.

-

Add a lipase enzyme (e.g., from Candida rugosa).

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis (e.g., by chiral GC).

-

When approximately 50% conversion is reached, stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and filtering off the enzyme.

-

Separate the aqueous and organic layers.

-

The unreacted enantiomer of δ-jasmolactone remains in the organic layer.

-

Acidify the aqueous layer to protonate the hydrolyzed carboxylic acid.

-

Extract the aqueous layer with an organic solvent to isolate the hydroxy acid corresponding to the other enantiomer.

-

The isolated hydroxy acid can then be re-lactonized under acidic conditions to yield the other enantiomer of δ-jasmolactone.

-

Purify both the unreacted lactone and the newly formed lactone by column chromatography.

Biological Signaling Pathways

Jasmolactones are closely related to jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The JA signaling pathway is a crucial component of the plant's defense system against herbivores and necrotrophic pathogens, and it also regulates various developmental processes. The core of the JA signaling pathway involves the SCF(COI1) complex, JAZ repressor proteins, and transcription factors such as MYC2.

In the absence of a stimulus, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes. Upon biotic or abiotic stress, the levels of JA-Ile increase. JA-Ile then acts as a molecular glue, promoting the interaction between the JAZ repressors and the F-box protein COI1, which is part of the SCF(COI1) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream genes involved in defense and development.

While the direct role of jasmolactone isomers in this central signaling pathway is still under investigation, their structural similarity to jasmonates suggests they may act as agonists or antagonists of the JA receptor or be involved in the regulation of JA biosynthesis or metabolism.

Jasmonate Signaling Pathway

Caption: A simplified diagram of the core jasmonate signaling pathway.

Conclusion

The study of jasmolactone isomers presents a fascinating intersection of organic chemistry, analytical science, and chemical biology. Their diverse structures and corresponding range of chemical and physical properties make them valuable targets for synthesis and important components in the chemical industry. Furthermore, their relationship with the jasmonate signaling pathway opens up exciting avenues for research into their biological functions and potential applications in agriculture and medicine. This guide provides a foundational resource for professionals seeking to explore the chemistry and biological relevance of these intriguing molecules. Further research is warranted to fully elucidate the specific roles of each jasmolactone isomer in biological systems and to explore their potential as novel therapeutic agents or agrochemicals.

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. Jasmine lactone | C10H16O2 | CID 5352626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-gamma-jasmolactone, 63095-33-0 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JASMOLACTONE DELTA [studio.dsm-firmenich.com]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ScenTree - Jasmolactone extra (CAS N° 32764-98-0) [scentree.co]

- 10. WO2004043942A1 - Process for producing Ï-jasmolactone - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

The Jasmolactone Biosynthesis Pathway: An In-depth Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Jasmolactones, signaling molecules with significant biological activities, are derived from fatty acids through a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the core pathway, beginning with the well-established biosynthesis of jasmonic acid (JA) and extending to the putative enzymatic steps leading to jasmolactone. This document details the enzymes, intermediates, and regulatory aspects of the pathway. Quantitative data is summarized for clarity, and detailed experimental protocols for key enzymatic assays and metabolite quantification are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate biochemical cascade.

Introduction

Jasmolactones are a class of bioactive compounds derived from the oxygenation of fatty acids. They are structurally related to jasmonates, a well-known family of plant hormones that regulate a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmolactones is intrinsically linked to the jasmonic acid (JA) pathway, with JA serving as a key precursor. This guide will first elucidate the established pathway from α-linolenic acid to jasmonic acid and then explore the proposed subsequent steps of hydroxylation, chain shortening, and lactonization that lead to the formation of jasmolactone.

The Core Biosynthesis Pathway from Fatty Acids

The biosynthesis of jasmolactone is proposed to occur in a multi-stage process involving enzymes localized in the chloroplast, peroxisome, and cytoplasm. The initial stages of this pathway, leading to the formation of jasmonic acid, are well-characterized.

Jasmonic Acid Biosynthesis: The Octadecanoid Pathway

The biosynthesis of jasmonic acid begins with the 18-carbon fatty acid, α-linolenic acid, and proceeds through the following key steps[1][2]:

-

Oxygenation: In the chloroplast, α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[1][2].

-

Dehydration and Cyclization: The 13-HPOT is then converted to an unstable allene oxide by allene oxide synthase (AOS) . This is followed by the stereospecific cyclization of the allene oxide by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA)[1][2].

-

Reduction: OPDA is transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)[3][4][5].

-

β-Oxidation: The octanoic acid side chain of OPC-8 undergoes three cycles of β-oxidation , catalyzed by a suite of peroxisomal enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain by six carbons, yielding (+)-7-iso-jasmonic acid. This can then isomerize to the more stable (-)-jasmonic acid[1][6].

Putative Pathway from Jasmonic Acid to Jasmolactone

The precise enzymatic steps converting jasmonic acid (a C12 compound) to jasmolactone (a C10 lactone) in plants are not yet fully elucidated. However, based on known biochemical reactions, a putative pathway can be proposed involving hydroxylation, chain shortening via β-oxidation, and subsequent lactonization.

-

Hydroxylation: Jasmonic acid or a C12 precursor could be hydroxylated at the ω-position (C-12) by a cytochrome P450 monooxygenase (CYP) , likely from the CYP86 or CYP94 families, which are known to be involved in fatty acid hydroxylation[1][3][4]. This would produce 12-hydroxyjasmonic acid.

-

β-Oxidation (Chain Shortening): The resulting 12-hydroxyjasmonic acid would then undergo one cycle of β-oxidation in the peroxisome. This process would remove two carbons from the carboxylic acid side chain, yielding a 10-carbon hydroxy fatty acid intermediate, 5-hydroxy-7-decenoic acid.

-

Lactonization: The final step is the intramolecular esterification (lactonization) of 5-hydroxy-7-decenoic acid to form the δ-lactone, jasmolactone. This cyclization could occur spontaneously under acidic conditions or be catalyzed by an yet unidentified lactonase or esterase [7][8][9][10].

Quantitative Data

Quantitative data for the enzymes involved in the jasmolactone biosynthesis pathway is crucial for understanding the kinetics and regulation of this process. While data for the entire pathway is not yet available, kinetic parameters for some of the key enzymes in the jasmonic acid biosynthesis have been reported.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (nmol/min/mg protein) | Reference |

| 13-Lipoxygenase (LOX) | Glycine max (Soybean) | Linoleic Acid | 15-20 | Not Reported | [11] |

| Allene Oxide Synthase (AOS) | Linum usitatissimum (Flax) | 13(S)-HPOT | Not Reported | ~4000 | [12] |

| Allene Oxide Cyclase (AOC) | Arabidopsis thaliana | Allene Oxide | Not Reported | Not Reported | [13] |

| 12-Oxophytodienoate Reductase 3 (OPR3) | Arabidopsis thaliana | (9S,13S)-OPDA | 35 | 3222 | [4][5] |

Table 1: Kinetic Parameters of Key Enzymes in the Jasmonate Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the jasmolactone biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., LOX, AOS, AOC, OPR3, CYPs) for in vitro characterization.

Protocol (General for E. coli expression):

-

Gene Cloning: Amplify the full-length cDNA of the target enzyme from plant tissue via RT-PCR. Clone the amplified gene into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 5 mL overnight culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Protein Purification:

-

Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

-

Purity and Concentration Assessment: Analyze the purified protein by SDS-PAGE to assess purity. Determine the protein concentration using a Bradford or BCA assay.

Enzyme Activity Assays

4.2.1. Lipoxygenase (LOX) Activity Assay

Principle: LOX activity is determined by measuring the formation of conjugated dienes from a fatty acid substrate, which results in an increase in absorbance at 234 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 6.8) and the fatty acid substrate (e.g., 100 µM α-linolenic acid).

-

Initiate Reaction: Add the purified LOX enzyme or a crude plant extract to the reaction mixture to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

4.2.2. Coupled Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Assay

Principle: This coupled assay measures the formation of OPDA from 13-HPOT. AOS converts 13-HPOT to an unstable allene oxide, which is then cyclized by AOC to OPDA. The product, OPDA, can be quantified by HPLC.

Protocol:

-

Substrate Preparation: Prepare the substrate, 13-HPOT, by reacting α-linolenic acid with a commercial lipoxygenase.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.0), the purified AOS and AOC enzymes, and 13-HPOT (e.g., 50 µM).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying with a weak acid (e.g., citric acid). Vortex and centrifuge to separate the phases.

-

Quantification: Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent for HPLC analysis. Quantify OPDA by comparing the peak area to a standard curve.

Quantification of Jasmolactone by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of volatile compounds like jasmolactone. An internal standard is used for accurate quantification.

Protocol:

-

Sample Preparation:

-

Homogenize a known amount of plant tissue (e.g., 100 mg fresh weight) in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a known amount of an internal standard (e.g., a deuterated jasmolactone analogue or a structurally similar lactone not present in the sample).

-

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the lactones.

-

Derivatization (Optional): For some compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic properties.

-

GC-MS Analysis:

-

Inject an aliquot of the extracted sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of the target analyte from other matrix components.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for jasmolactone and the internal standard.

-

-

Quantification: Generate a calibration curve using authentic standards of jasmolactone and the internal standard. Calculate the concentration of jasmolactone in the sample based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Regulation

The biosynthesis of jasmonates is tightly regulated by various internal and external cues, including developmental stage, wounding, and pathogen attack. This regulation occurs at the transcriptional level, with many of the biosynthetic genes being inducible.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the jasmolactone biosynthesis pathway in a plant species.

Conclusion

The biosynthesis of jasmolactone from fatty acids is a complex process that builds upon the well-established jasmonic acid pathway. While the initial steps are clearly defined, the subsequent conversion of a C12 jasmonate intermediate to a C10 lactone remains an active area of research. This guide provides a comprehensive framework for understanding the current knowledge and a putative pathway for jasmolactone formation. The detailed experimental protocols and integrated data presented herein are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating further investigation into this intriguing class of signaling molecules.

References

- 1. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 11. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Jasmolactone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Jasmolactone, a significant volatile compound found in jasmine and other essential oils. The information presented is intended for researchers, scientists, and professionals in the fields of natural products chemistry, analytical chemistry, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Molecular Structure

Jasmolactone, systematically known as (Z)-7-decen-5-olide, is a lactone with the chemical formula C₁₀H₁₆O₂. Its structure features a six-membered lactone ring with a pentenyl side chain.

Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Number: 25524-95-2[1]

Spectroscopic Data

The following sections present the available NMR and MS data for Jasmolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Jasmolactone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.40 - 2.60 | m | |

| H-3 | 1.60 - 2.40 | m | |

| H-4 | 1.60 - 2.40 | m | |

| H-5 | 4.45 - 4.55 | m | |

| H-6 | 1.60 - 2.40 | m | |

| H-7 | 5.20 - 5.50 | m | |

| H-8 | 5.20 - 5.50 | m | |

| H-9 | 1.60 - 2.40 | m | |

| H-10 | 0.95 | t | 8 |

Note: Data is based on information from patent literature and may not represent a complete and unambiguous assignment. Multiplicity and coupling constants for all protons are not fully detailed in the available sources.[2]

Table 2: ¹³C NMR Spectroscopic Data for Jasmolactone

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of Jasmolactone. Both Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) data are available.

Table 3: GC-MS Data for Jasmolactone

| Retention Index (RI) | Column Type | Major Fragments (m/z) |

| 2181 | DB-Wax | 168 (M+), 112, 97, 81, 67, 55, 41 |

| 2197 | BP-20 | 168 (M+), 112, 97, 81, 67, 55, 41 |

| 2176 | FFAP | 168 (M+), 112, 97, 81, 67, 55, 41 |

Data sourced from the NIST WebBook.[4]

Table 4: MS-MS Fragmentation Data for Jasmolactone

| Precursor Ion (m/z) | Collision Energy | Fragment Ions (m/z) |

| 169.1223 [M+H]⁺ | Not specified | 151, 133, 112.9 |

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for lactones like Jasmolactone. These should be adapted and optimized for specific instrumentation and experimental goals.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a few milligrams of purified Jasmolactone in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration should be optimized for the specific instrument's sensitivity.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of Jasmolactone in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of µg/mL to ng/mL depending on the instrument's sensitivity.

-

GC-MS System:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Use a suitable capillary column, typically with a polar stationary phase (e.g., WAX, FFAP) for good separation of flavor and fragrance compounds.[4]

-

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Set the injector temperature to around 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C) and ramp up to a final temperature of around 230-250 °C at a rate of 5-10 °C/min. Hold at the final temperature for a few minutes to ensure elution of all components.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to detect the molecular ion and fragment ions.

-

-

Data Analysis: Identify the peak corresponding to Jasmolactone based on its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Signaling Pathways

Jasmolactone belongs to the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense against herbivores and pathogens, and developmental processes.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates starts from α-linolenic acid in the chloroplast and peroxisome. The following diagram illustrates the key steps in this pathway.

Caption: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway

The perception of the active form, JA-Isoleucine, triggers a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for mounting defense responses.

Caption: Core Jasmonate Signaling Pathway.

References

The Biological Role of Jasmolactone in Plant Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolactone, a naturally occurring lactone, is a member of the diverse jasmonate family of lipid-derived signaling molecules in plants. While the broader jasmonate family, including jasmonic acid (JA), its methyl ester (MeJA), and the amino acid conjugate jasmonoyl-isoleucine (JA-Ile), has been extensively studied for its critical roles in plant growth, development, and defense, the specific physiological functions of jasmolactone remain largely uncharacterized. This guide provides a comprehensive overview of the well-established biological roles of the jasmonate family as a proxy for understanding the potential functions of jasmolactone. It details the biosynthesis and signaling pathways of jasmonates, presents quantitative data on their physiological effects, and outlines key experimental protocols for their study. The information presented herein serves as a foundational resource for researchers aiming to investigate the specific roles of jasmolactone and other novel jasmonates in plant physiology and their potential applications in agriculture and drug development.

Introduction to Jasmonates and Jasmolactone

Jasmonates are ubiquitous plant hormones that regulate a wide array of physiological processes, from seed germination and root growth to fruit ripening and senescence.[1][2] They are perhaps most well-known for their central role in mediating plant defense responses against a broad spectrum of biotic and abiotic stresses, including insect herbivory, pathogen infection, wounding, and drought.[3][4]

Jasmolactone is classified as a plant growth regulator and signaling molecule that is synthesized through the lipid-derived jasmonate pathway.[5] While its precise biological functions are not yet fully elucidated, its structural relationship to jasmonic acid suggests it may participate in or modulate the well-characterized jasmonate signaling cascade.

Jasmonate Biosynthesis

The biosynthesis of jasmonates is a well-defined pathway that initiates in the chloroplasts and concludes in the peroxisomes. The primary precursor for jasmonate synthesis is α-linolenic acid, which is released from chloroplast membranes.

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX) : Converts α-linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Allene Oxide Synthase (AOS) : Catalyzes the conversion of 13-HPOT to an unstable allene oxide.

-

Allene Oxide Cyclase (AOC) : Cyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA).

-

OPDA Reductase 3 (OPR3) : Reduces OPDA to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) within the peroxisome.

-

β-oxidation : A series of three cycles of β-oxidation shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.

-

Epimerization : (+)-7-iso-jasmonic acid can then be epimerized to the more stable (-)-jasmonic acid.

Further modifications of jasmonic acid lead to the formation of other bioactive jasmonates, such as methyl jasmonate (MeJA) and JA-isoleucine (JA-Ile). The biosynthesis of jasmolactone is thought to occur via the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid (12-OH-JA), which can then be converted to its lactone form.[5]

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a well-elucidated cascade that is primarily controlled by the degradation of transcriptional repressors.

In the absence of a stimulus:

-

JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.

-

JAZ proteins bind to and inhibit the activity of various transcription factors (TFs), such as MYC2, which are positive regulators of jasmonate-responsive genes.

In the presence of a stimulus (e.g., wounding or herbivory):

-

There is a rapid accumulation of bioactive jasmonates, particularly JA-Ile.

-

JA-Ile acts as a molecular glue, promoting the interaction between the JAZ repressors and the F-box protein CORONATINE INSENSITIVE1 (COI1).

-

COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex (SCFCOI1).

-

The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

-

The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of downstream jasmonate-responsive genes.[3][6]

This signaling hub integrates various internal and external cues to orchestrate a wide range of physiological responses.

Quantitative Data on Jasmonate Effects

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Growth Parameters.

| Plant Species | MeJA Concentration | Parameter | Observed Effect | Reference |

| Soybean (Glycine max) | 2.5 mM | Plant Height | 39% decrease | [7] |

| Tomato (Solanum lycopersicum) | 2.5 mM | Biomass | 79% decrease | [7] |

| Sunflower (Helianthus annuus) | 2.5 mM | Leaf Trichome Density | 3.5-fold increase | [7] |

| Wheat (Triticum aestivum) | 10-7 M | Root Cell Division | Increase during drought | [8] |

Table 2: Effects of Methyl Jasmonate (MeJA) on Gene Expression.

| Plant Species | Treatment | Gene | Fold Change in Expression | Reference |

| Holm Oak (Quercus ilex) | MeJA + P. cinnamomi | PAL | ~2-fold increase | [9] |

| Arabidopsis thaliana | Jasmonic Acid (2h) | 2,522 genes | Differentially expressed | [10] |

| Arabidopsis thaliana | Low Boron | JA Biosynthesis Genes | Upregulated | [11] |

Experimental Protocols

Quantification of Jasmonates in Plant Tissues by UPLC-MS/MS

This protocol provides a highly sensitive and high-throughput method for the simultaneous quantification of multiple jasmonates.[12][13]

1. Sample Preparation: a. Flash-freeze plant tissue (e.g., 50 mg fresh weight) in liquid nitrogen and grind to a fine powder. b. Extract with a suitable solvent, such as 1 ml of cold (-20°C) methanol containing deuterated internal standards (e.g., d6-JA, d2-JA-Ile). c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Use a mixed-mode SPE cartridge (e.g., Oasis MCX). b. Condition the cartridge with methanol followed by water. c. Load the supernatant from the extraction step. d. Wash with an appropriate solvent to remove interfering compounds (e.g., 2% formic acid). e. Elute the jasmonates with a suitable solvent (e.g., methanol, followed by 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen.

3. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50 µl of methanol/water, 1:1, v/v). b. Inject an aliquot (e.g., 5 µl) into the UPLC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Mass spectrometric detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each jasmonate and their corresponding internal standards are monitored for quantification.

Analysis of Jasmonate-Responsive Gene Expression by RT-qPCR

This protocol allows for the quantification of the expression levels of specific genes involved in the jasmonate signaling pathway.

1. Plant Treatment and Tissue Collection: a. Grow plants under controlled conditions. b. Apply the jasmonate treatment (e.g., spray with a solution of MeJA or jasmolactone) or the experimental stress (e.g., wounding). c. Collect tissue samples at various time points post-treatment and flash-freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). b. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR): a. Design or obtain validated primers for the target genes of interest (e.g., MYC2, JAZ1, VSP2) and one or more stable reference genes (e.g., ACTIN, UBIQUITIN). b. Prepare the qPCR reaction mixture containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green or probe-based). c. Perform the qPCR reaction in a real-time PCR cycler. d. Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

Conclusion and Future Directions

The jasmonate family of hormones plays a pivotal and well-established role in regulating a multitude of physiological processes in plants, particularly in orchestrating defense responses. Jasmolactone, as a member of this family, is poised to have significant, yet currently undefined, roles in plant biology. The information and protocols presented in this guide for the broader jasmonate family provide a robust framework for initiating detailed investigations into the specific functions of jasmolactone.

Future research should focus on:

-

Elucidating the specific biological activities of jasmolactone: This includes its effects on plant growth, development, and stress responses, and how these compare to other well-known jasmonates.

-

Identifying the receptor(s) and signaling components for jasmolactone: Determining whether jasmolactone acts through the canonical COI1-JAZ signaling pathway or has a distinct mode of action is crucial.

-

Quantifying endogenous levels of jasmolactone: Understanding the spatial and temporal accumulation of jasmolactone in response to various stimuli will provide insights into its physiological relevance.

Answering these questions will not only advance our fundamental understanding of plant hormone signaling but may also open new avenues for the development of novel plant growth regulators and biopesticides for sustainable agriculture, as well as providing new molecular targets for drug development.

References

- 1. Frontiers | Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview [frontiersin.org]

- 2. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Methyl Jasmonate and Short-Term Water Deficit on Growth, Redox System, Proline and Wheat Germ Agglutinin Contents of Roots of Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Methyl Jasmonate in Gene Expression, and in Hormonal and Phenolic Profiles of Holm Oak Embryogenic Lines Before and After Infection With Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Jasmolactone and Its Relationship to Jasmonic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical signaling molecules that regulate a wide array of physiological and developmental processes in plants, most notably defense responses against biotic and abiotic stresses. The core jasmonate signaling pathway, involving the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2, has been extensively characterized. Jasmolactone, a volatile organic compound biosynthetically derived from the jasmonate pathway, is often induced by stress. However, its precise role and mechanism of action within the canonical jasmonate signaling cascade remain largely unelucidated. This technical guide provides a comprehensive overview of the established jasmonic acid signaling pathway, presents quantitative data on the binding affinity of known jasmonate ligands, and details experimental protocols that can be employed to investigate the potential role of jasmolactone as a signaling molecule. This document aims to serve as a foundational resource for researchers seeking to explore the nuanced bioactivity of jasmolactone and its potential applications in agriculture and drug development.

The Core Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal are orchestrated by a well-defined molecular mechanism centered around the COI1-JAZ co-receptor complex. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as the primary ligand that initiates the signaling cascade.

In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, thereby preventing the expression of jasmonate-responsive genes. Upon stress-induced biosynthesis of JA-Ile, the hormone binds to COI1, an F-box protein that is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event promotes the interaction between COI1 and JAZ proteins. The formation of the COI1-JA-Ile-JAZ ternary complex leads to the ubiquitination of JAZ proteins and their subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of a suite of downstream genes involved in defense, secondary metabolite biosynthesis, and developmental processes.

Jasmolactone: A Putative Signaling Molecule

Jasmolactone is a volatile lactone derived from the jasmonate biosynthesis pathway, likely through the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid, which is then lactonized. Its accumulation is often observed in response to mechanical damage and other stresses, suggesting a potential role in plant defense. However, direct experimental evidence for its interaction with the core JA signaling components is currently lacking. It is hypothesized that jasmolactone may exert its biological activity through one of the following mechanisms:

-

Conversion to a known bioactive jasmonate: Jasmolactone could be metabolized back to a precursor that can be converted into JA or JA-Ile.

-

Direct interaction with the COI1-JAZ co-receptor: It may act as a weak agonist or antagonist of the jasmonate receptor.

-

Activation of a parallel signaling pathway: Jasmolactone might trigger a distinct signaling cascade that cross-talks with the canonical JA pathway.

Quantitative Data on Jasmonate Receptor Binding

To date, quantitative binding affinity data for jasmolactone to the COI1-JAZ co-receptor has not been published. However, the binding affinities of the potent agonist coronatine (a structural mimic of JA-Ile) and JA-Ile itself have been determined, providing a benchmark for assessing the potential activity of novel compounds.

| Ligand | JAZ Protein | Binding Affinity (Kd/Ki) | Method |

| 3H-coronatine | JAZ1 | 48 nM (Kd) | Radioligand Binding Assay |

| 3H-coronatine | JAZ6 | 68 nM (Kd) | Radioligand Binding Assay |

| (+)-7-iso-JA-Ile | JAZ6 | 1.8 µM (Ki) | Competition Binding Assay |

| (-)-JA-Ile | JAZ6 | 18 µM (Ki) | Competition Binding Assay |

Data compiled from published studies.

Experimental Protocols

To elucidate the relationship between jasmolactone and jasmonic acid signaling, a series of established experimental protocols can be adapted.

Quantification of Jasmolactone and Jasmonates by UPLC-MS/MS

This protocol allows for the sensitive and accurate quantification of jasmonates and potentially jasmolactone in plant tissues.

Objective: To determine the endogenous levels of jasmolactone, JA, and JA-Ile in plant tissue under control and stress conditions.

Methodology:

-

Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 1 ml of ice-cold methanol containing deuterated internal standards (e.g., d2-JA, d2-JA-Ile).

-

Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the analytes.

-

Elution: Elute the jasmonates from the SPE cartridge with methanol.

-

UPLC-MS/MS Analysis: Analyze the eluate using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the analytes based on the peak areas relative to the internal standards.

In Vitro COI1-JAZ Binding Assay

This assay determines if a compound can promote the interaction between COI1 and a JAZ protein.

Objective: To test the ability of jasmolactone to facilitate the binding of COI1 to a JAZ protein.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant COI1 (often as a GST-fusion protein) and a JAZ protein (e.g., JAZ1, with a His-tag).

-

Binding Reaction: Incubate purified GST-COI1 and His-JAZ1 in a binding buffer in the presence of varying concentrations of jasmolactone, JA-Ile (positive control), or a solvent control.

-

Pull-down: Use Ni-NTA magnetic beads to pull down the His-JAZ1 protein and any interacting proteins.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of GST-COI1 by western blotting using an anti-GST antibody.

JAZ Protein Degradation Assay

This assay assesses whether a compound can induce the degradation of JAZ proteins in vivo.

Objective: To determine if jasmolactone treatment leads to the degradation of JAZ proteins in plant cells.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings expressing a JAZ protein fused to a reporter such as GUS or LUC (e.g., 35S:JAZ1-GUS).

-

Treatment: Treat the seedlings with jasmolactone, MeJA (positive control), or a mock solution for various time points.

-

Protein Extraction: Extract total protein from the treated seedlings.

-

Reporter Activity Assay: Measure the activity of the reporter enzyme (GUS or LUC). A decrease in activity indicates degradation of the JAZ-reporter fusion protein.

-

Western Blot Analysis (optional): Confirm the degradation by performing a western blot using an antibody against the reporter protein.

Jasmonate-Responsive Gene Expression Analysis

This experiment measures the effect of a compound on the transcription of known JA-responsive genes.

Objective: To investigate if jasmolactone can induce the expression of JA-responsive marker genes.

Methodology:

-

Plant Treatment: Treat wild-type Arabidopsis thaliana seedlings with jasmolactone, MeJA (positive control), or a mock solution.

-

RNA Extraction: Harvest tissue at different time points and extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the transcript levels of JA-responsive genes (e.g., VSP2, PDF1.2, JAZ1) and a reference gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression compared to the mock-treated control.

Conclusion and Future Directions

The jasmonic acid signaling pathway is a cornerstone of plant defense and development. While the roles of JA and JA-Ile are well-established, the functions of other jasmonate-related compounds like jasmolactone remain an open area of investigation. The lack of direct quantitative data on the interaction of jasmolactone with the core JA signaling machinery represents a significant knowledge gap. The experimental frameworks outlined in this guide provide a clear path for researchers to systematically investigate the bioactivity of jasmolactone. Such studies will not only enhance our fundamental understanding of plant hormone signaling but may also pave the way for the development of novel plant growth regulators and therapeutic agents. Future research should focus on direct, quantitative comparisons of jasmolactone with known jasmonates using the methodologies described herein to definitively characterize its role in plant biology.

Olfactory Properties of Jasmolactone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Olfactory Profiles of Jasmolactone Enantiomers

The distinct olfactory characteristics of the enantiomers of γ-Jasmolactone and δ-Jasmolactone are summarized below. These qualitative descriptions are based on sensory panel evaluations reported in scientific literature.

| Compound | Enantiomer | Odor Description | Reference |

| γ-Jasmolactone | (+)-(R)-γ-Jasmolactone | More intense and sweeter floral note compared to the (S)-enantiomer. | [1] |

| (-)-(S)-γ-Jasmolactone | Exhibits a distinct coconut note. | [1] | |

| Racemic γ-Jasmolactone | Described as having a fatty smell, reminiscent of peanuts. | [2] | |

| δ-Jasmolactone | (-)-(R)-δ-Jasmolactone | Possesses a floral, coconut note that is described as fresher and more rising than the (+)-(S)-enantiomer. The fruity aspect is also more pronounced compared to the racemate. The base note is a clean coconut without a fatty character. | [3] |

| (+)-(S)-δ-Jasmolactone | Characterized by a heavy, woody, and coconut-like scent with a spicy, celery-jasmone nuance. The base note is creamy and reminiscent of tuberose. | [3] |

Experimental Protocols

Determination of Odor Detection Thresholds

The standard methodology for determining the odor detection threshold of fragrance compounds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . While specific parameters for jasmolactone enantiomers are not published, the following protocol outlines the general procedure.

Objective: To determine the lowest concentration of a jasmolactone enantiomer that is perceivable by a human sensory panel.

Materials:

-

Purified jasmolactone enantiomers

-

Odor-free solvent (e.g., diethyl phthalate, ethanol, or water, depending on solubility and application)

-

Gas chromatograph-olfactometer (GC-O) for sample purity verification (optional)

-

Glass sniffing jars or olfactometer

-

Sensory panel of trained assessors (typically 15-25 members)

Methodology:

-

Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe a range of standard odorants.

-

Train panelists on the forced-choice methodology and familiarize them with the odor character of the jasmolactone enantiomers.

-

-

Sample Preparation:

-

Prepare a stock solution of the jasmolactone enantiomer in the chosen solvent.

-

Create a series of dilutions in ascending order of concentration, typically in steps of a factor of two or three. The concentration range should span from well below the expected threshold to a level that is clearly detectable.

-

-

Forced-Choice Presentation:

-

Present each panelist with a set of three samples (a triad), where two are blanks (solvent only) and one contains the diluted jasmolactone enantiomer.

-

The order of presentation of the samples within the triad should be randomized for each panelist and at each concentration level.

-

Instruct the panelists to sniff each sample and identify the one that is different from the other two.

-

-

Ascending Concentration Series:

-

Begin with the lowest concentration and proceed to higher concentrations.

-

A panelist's individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in two consecutive presentations.

-

-

Data Analysis:

-

Calculate the individual thresholds for each panelist.

-

The group threshold is determined by calculating the geometric mean of the individual thresholds.

-

Statistical analysis (e.g., t-tests) can be used to determine if there are significant differences between the odor thresholds of the enantiomers.[4]

-

Visualization of Key Processes

Olfactory Signal Transduction Pathway

The perception of odorants like jasmolactone enantiomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.

Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like a jasmolactone enantiomer is a process known as deorphanization. This is a critical step in understanding the molecular basis of odor perception.

References

- 1. WO1994007887A1 - Optically active lactones - Google Patents [patents.google.com]

- 2. ScenTree - Jasmolactone extra (CAS N° 32764-98-0) [scentree.co]

- 3. The delta-Jasmolactones [leffingwell.com]

- 4. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Properties of Jasmolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolactone, a naturally occurring secoiridoid lactone found in various species of the Jasminum genus, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of Jasmolactone's biological activities, including its anticancer, anti-inflammatory, and cardiovascular effects. While research specifically on Jasmolactone is still emerging, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and illustrates the proposed signaling pathways based on current knowledge of related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Jasmolactone and its derivatives.

Introduction

Jasmolactone belongs to the family of secoiridoid lactones, a class of monoterpenoids known for their diverse biological activities. First isolated from Jasminum species, these compounds are characterized by a unique chemical structure that contributes to their bioactivity. Preliminary studies on extracts rich in these compounds, and on closely related molecules, suggest that Jasmolactone may possess anticancer, anti-inflammatory, and cardiovascular properties. This guide will delve into the existing evidence, present quantitative data where available, and provide detailed experimental protocols to facilitate further research in this promising area.

Therapeutic Potential and Biological Activities

The therapeutic potential of Jasmolactone is being explored across several key areas:

-

Anticancer Activity: Extracts from Jasminum species containing secoiridoid lactones, including jasmolactones, have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: The broader class of secoiridoid and sesquiterpene lactones are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

-

Cardiovascular Effects: Specific jasmolactone derivatives have been shown to induce effects on cardiovascular parameters such as vasodilation and heart rate.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for Jasmolactone and related compounds. It is important to note that much of the existing data comes from studies on crude extracts or on closely related secoiridoid lactones, rather than on isolated Jasmolactone.

Table 1: Cytotoxicity of Jasminum Extracts and Related Secoiridoids

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Jasminum multiflorum extract | MCF-7 (Breast Cancer) | 24.81 µg/mL | [1] |

| Jasminum multiflorum extract | HCT 116 (Colorectal Cancer) | 11.38 µg/mL | [1] |

| Jasminum humile extract | MCF-7 (Breast Cancer) | 9.3 ± 1.2 µg/mL | [2] |

| Jasmoside | HepG-2 (Liver Cancer) | 66.47 µg/mL | [3][4] |

| Jasmoside | MCF-7 (Breast Cancer) | 41.32 µg/mL | [3][4] |

| Jasmoside | THP-1 (Leukemia) | 27.59 µg/mL | [3][4] |

| Isojasminin | HepG-2 (Liver Cancer) | 33.49 µg/mL | [3][4] |

| Isojasminin | MCF-7 (Breast Cancer) | 43.12 µg/mL | [3] |

| Isojasminin | THP-1 (Leukemia) | 51.07 µg/mL | [3] |

Table 2: Cardiovascular Effects of Jasmolactone Derivatives

| Compound | Effect | Minimum Effective Concentration (MEC) | Reference |

| Jasmolactone B | Dilation | 1.3 x 10⁻⁵ M | [5] |

| Jasmolactone B | Chronotropic & Inotropic | 2.5 x 10⁻⁵ M | [5] |

| Jasmolactone D | Dilation | 4.8 x 10⁻⁶ M | [5] |

| Jasmolactone D | Chronotropic & Inotropic | 9.7 x 10⁻⁶ M | [5] |

Table 3: Anti-inflammatory Activity of Jasminum multiflorum Extract

| Compound/Extract | Assay | IC50 Value | Reference |

| Jasminum multiflorum extract | Histamine Release Assay | 67.2 µg/mL | [1] |

Proposed Mechanisms of Action and Signaling Pathways

Based on studies of related lactones, the therapeutic effects of Jasmolactone are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of secoiridoid lactones is thought to involve the induction of apoptosis and inhibition of cell proliferation. The following diagram illustrates a proposed signaling pathway.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of many natural lactones are attributed to their ability to inhibit pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, and reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Jasmolactone's therapeutic properties. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT 116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Jasmolactone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Jasmolactone in culture medium. Replace the existing medium with the medium containing different concentrations of Jasmolactone. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting a dose-response curve.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Jasmolactone (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of Jasmolactone for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include negative (no LPS), positive (LPS only), and vehicle controls.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10-15 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by Jasmolactone.

Conclusion and Future Directions

The available evidence suggests that Jasmolactone and its related secoiridoid lactones are promising candidates for further therapeutic development. The cytotoxic and anti-inflammatory activities demonstrated by extracts rich in these compounds warrant more detailed investigation into the specific effects of isolated Jasmolactone.

Future research should focus on:

-

Isolation and Purification: Obtaining pure Jasmolactone is crucial for accurate assessment of its biological activities and for elucidating its precise mechanisms of action.

-

In-depth Mechanistic Studies: Investigating the direct effects of Jasmolactone on the signaling pathways proposed in this guide, such as NF-κB, MAPK, and apoptosis-related pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of Jasmolactone in animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Jasmolactone derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for initiating and advancing research into the therapeutic properties of Jasmolactone. As more data becomes available, a clearer picture of its potential as a novel therapeutic agent will emerge.

References

- 1. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Jasmolactone in Osmanthus fragrans Absolute: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of jasmolactone in Osmanthus fragrans absolute, a highly valued material in the fragrance and flavor industries. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a comprehensive resource for professionals in research, development, and quality control.

Occurrence and Quantitative Analysis of Jasmolactone

Jasmolactone is a naturally occurring lactone that contributes to the characteristic aroma of various plants, including jasmine. In Osmanthus fragrans absolute, jasmolactone is consistently identified as a trace component . While its presence is confirmed through gas chromatography-mass spectrometry (GC-MS) analysis, its concentration is typically below the limit of quantification in standard analytical procedures, hence it is not usually reported with a specific percentage.

For context, the major chemical constituents of Osmanthus fragrans absolute are well-documented and primarily include ionones, decalactones, and various esters and alcohols. The trace presence of jasmolactone contributes to the complex and nuanced aromatic profile of the absolute.

Table 1: Quantitative Data for Key Components in a Typical Osmanthus fragrans Flower Absolute Analysis

| Component | Concentration (%) |

| γ-Decalactone | 11.70 |

| Decanol | 9.20 |

| β-Ionone | 5.85 |

| Eugenol | 1.90 |

| α-Ionone | 0.86 |

| 1,8-Cineole | 0.30 |

| Benzyl alcohol | 0.19 |

| Benzaldehyde | 0.19 |

| Bornyl acetate | 0.16 |

| (Z)-3-Hexen-1-ol | 0.12 |

| Jasmolactone | Trace [1] |

Note: The concentrations of components in natural extracts can vary depending on the geographical origin, harvesting time, and extraction method.

Experimental Protocols

Extraction of Osmanthus fragrans Absolute

The standard method for obtaining Osmanthus fragrans absolute is a two-step solvent extraction process.

2.1.1. Concrete Production:

-

Maceration: Fresh or partially dried Osmanthus fragrans flowers are immersed in a non-polar solvent, typically hexane or petroleum ether, at room temperature.

-

Extraction: The mixture is agitated for a set period to allow the volatile aromatic compounds, along with waxes and pigments, to dissolve into the solvent.

-

Filtration: The solvent, now containing the dissolved floral components, is separated from the solid plant material.

-

Solvent Evaporation: The solvent is removed under vacuum to yield a waxy, semi-solid mass known as the concrete.

2.1.2. Absolute Production:

-

Ethanolic Washing: The concrete is washed with a polar solvent, typically ethanol, to dissolve the aromatic compounds, leaving behind the insoluble waxes.

-

Chilling and Filtration: The ethanolic solution is chilled to a low temperature (e.g., -15°C) to precipitate any remaining waxes, which are then removed by filtration.

-

Ethanol Evaporation: The ethanol is evaporated under reduced pressure from the filtered solution to yield the final product, Osmanthus fragrans absolute, a viscous, aromatic liquid.

Quantification of Jasmolactone by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of trace components like jasmolactone in a complex matrix such as Osmanthus fragrans absolute are typically performed using GC-MS.

2.2.1. Sample Preparation:

-

A dilute solution of the Osmanthus fragrans absolute is prepared in a suitable solvent, such as dichloromethane or a mixture of methanol and diethyl ether.

-

An internal standard may be added for accurate quantification.

2.2.2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is used for the separation of the volatile compounds.

-

Oven Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured by a detector.

-

2.2.3. Data Analysis:

-

Identification: Jasmolactone is identified by comparing its retention time and mass spectrum with those of a certified reference standard or with data from a spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of jasmolactone is determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated from known concentrations of a jasmolactone standard. Due to its typically low concentration in Osmanthus fragrans absolute, it may fall below the reliable limit of quantification.

Signaling Pathways

Jasmolactone is a derivative of jasmonic acid, a key signaling molecule in plants involved in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses. The biosynthesis and signaling of jasmonates are well-characterized pathways in plants.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplasts and is completed in the peroxisomes. The pathway is initiated by the release of α-linolenic acid from membrane lipids.

Caption: Biosynthesis pathway of jasmonates, starting from α-linolenic acid.

Jasmonate Signaling Pathway

The bioactive form of jasmonate, JA-Isoleucine (JA-Ile), initiates a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for plant defense and other physiological responses.

Caption: Core signaling pathway of jasmonates in plants.

Conclusion

Jasmolactone is a confirmed, albeit trace, component of Osmanthus fragrans absolute. Its low concentration makes precise quantification challenging with standard analytical methods. The established protocols for solvent extraction and GC-MS analysis are suitable for the isolation and identification of this and other volatile compounds in the absolute. Understanding the jasmonate biosynthesis and signaling pathways provides a broader context for the role of jasmolactone and related compounds in plant physiology and their contribution to the complex aroma profile of Osmanthus fragrans. This technical guide serves as a foundational resource for further research and development involving this valuable natural product.

References

Methodological & Application

Application Note: Efficient Synthesis of Jasmolactone via Intramolecular Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolactone, a significant component in the fragrance industry, is a lactone known for its creamy, fruity, and jasmine-like aroma.[1] This application note provides a detailed protocol for the chemical synthesis of δ-jasmolactone through an acid-catalyzed intramolecular esterification, a key reaction in forming cyclic esters.[2][3] The process involves the cyclization of a hydroxy-enoic acid precursor, specifically (Z)-5-hydroxy-7-decenoic acid, to yield the target δ-lactone.[2] This document outlines the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization data. The information is intended to provide researchers with a robust methodology for the synthesis of jasmolactone and similar lactone structures.

Synthesis Pathway and Mechanism

The synthesis of jasmolactone is achieved through an intramolecular Fischer esterification reaction.[3][4] This reaction involves the cyclization of a molecule containing both a carboxylic acid and a hydroxyl group. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon for nucleophilic attack by the internal hydroxyl group.[5] This intramolecular attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the stable six-membered δ-lactone ring.[5][6] The reaction is reversible and is typically driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.[4]

Below is a diagram illustrating the overall workflow for the synthesis of jasmolactone.

Caption: Workflow for Jasmolactone Synthesis.

Physicochemical and Spectroscopic Data

Accurate identification of the synthesized jasmolactone is crucial. The following tables summarize key physicochemical properties and spectroscopic data compiled from various sources.

Table 1: Physicochemical Properties of (Z)-δ-Jasmolactone

| Property | Value | Reference |

|---|---|---|

| CAS Number | 25524-95-2 | [1][7] |

| Molecular Formula | C₁₀H₁₆O₂ | [8][9] |

| Molecular Weight | 168.23 g/mol | [1][8] |

| IUPAC Name | (Z)-Tetrahydro-6-(pent-2-en-1-yl)-2H-pyran-2-one | [7] |

| Synonyms | (Z)-7-Decen-5-olide, Jasminlactone | [1][7] |

| Appearance | Liquid | [1] |

| Flash Point | 100 °C / 212 °F |[1] |

Table 2: Spectroscopic Data for Characterization of (Z)-δ-Jasmolactone

| Analysis Type | Data | Reference |